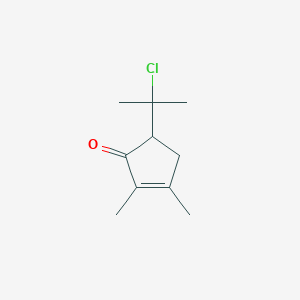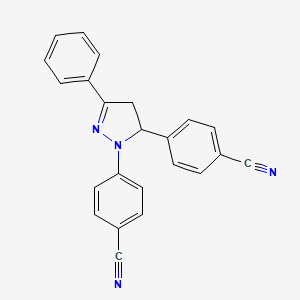
4,4'-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones, catalyzed by vitamin B1. This reaction proceeds under mild conditions and yields the desired pyrazole derivative in high purity .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediate hydrazones and subsequent cyclization reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting nerve transmission and potentially leading to therapeutic effects . Additionally, the compound’s structure allows it to interact with various cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and applications in photoluminescent materials.
3-Amino-4,5-dihydro-1-phenylpyrazole: Exhibits similar biological activities and is used in medicinal chemistry.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: Used in the synthesis of various pharmaceuticals.
Uniqueness
4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88405-21-4 |
|---|---|
Molecular Formula |
C23H16N4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[2-(4-cyanophenyl)-5-phenyl-3,4-dihydropyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C23H16N4/c24-15-17-6-10-20(11-7-17)23-14-22(19-4-2-1-3-5-19)26-27(23)21-12-8-18(16-25)9-13-21/h1-13,23H,14H2 |
InChI Key |
BWJRXPVCZGDFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)
![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
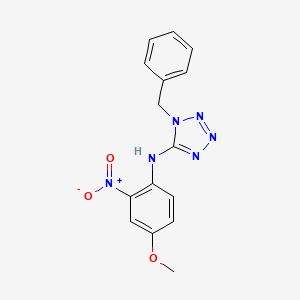
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
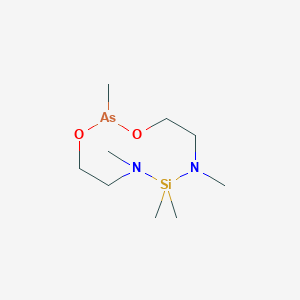
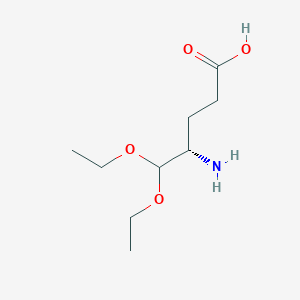
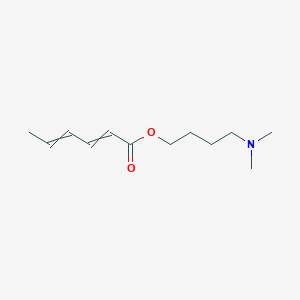
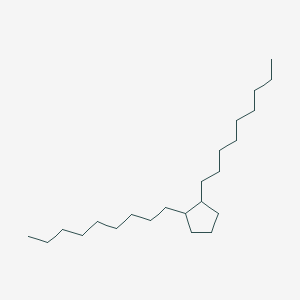
![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
